

The Role of ADAM9 in Tumor Progression and Metastasis: A Technical Guide

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Executive Summary

A Disintegrin and Metalloproteinase 9 (ADAM9) is a transmembrane glycoprotein that is increasingly implicated in the progression and metastasis of a wide range of solid tumors. Its multifaceted role, encompassing both proteolytic and non-proteolytic functions, positions it as a critical regulator of the tumor microenvironment, cell migration, invasion, and angiogenesis. Overexpression of ADAM9 is frequently correlated with poor prognosis, making it a compelling target for novel anti-cancer therapies. This technical guide provides an in-depth overview of the core functions of ADAM9 in oncology, detailed experimental protocols for its study, and a summary of quantitative data supporting its role as a driver of malignancy.

Introduction to ADAM9

ADAM9, also known as meltrin-γ or MDC9, is a member of the ADAM family of proteins, which are characterized by the presence of both a disintegrin and a metalloproteinase domain.^{[1][2]} It is a type I transmembrane protein, but a secreted isoform (ADAM9-S) also exists, arising from alternative splicing.^{[3][4]} These two isoforms can have opposing effects on cell migration.^[4] The full-length, membrane-bound form (ADAM9-L) can suppress cell migration, while the secreted form (ADAM9-S) promotes it through its metalloprotease activity.^[4] ADAM9 is expressed in various tissues and is involved in numerous physiological processes; however, its dysregulation in cancer is a key area of research.^[2]

ADAM9's Mechanistic Roles in Cancer Progression

ADAM9 contributes to tumor progression and metastasis through several interconnected mechanisms:

Proteolytic Activity: Ectodomain Shedding

The metalloproteinase domain of ADAM9 is responsible for the ectodomain shedding of a variety of cell surface proteins, leading to the release of soluble factors that can modulate the tumor microenvironment and activate signaling pathways. Key substrates of ADAM9 include:

- **Growth Factors and Receptors:** ADAM9 can cleave and release epidermal growth factor (EGF) receptor ligands such as heparin-binding EGF-like growth factor (HB-EGF), leading to the activation of the EGFR/AKT signaling pathway.[\[3\]](#)[\[5\]](#)
- **Adhesion Molecules:** By shedding cell adhesion molecules, ADAM9 can influence cell-cell and cell-matrix interactions, facilitating tumor cell detachment and invasion.
- **Other substrates:** A variety of other molecules are cleaved by ADAM9, playing roles in angiogenesis and tumorigenesis, including FGFR2iiib, Tie-2, Flk-1, EphB4, CD40, VCAM-1, and VE-cadherin.

Non-Proteolytic Functions: Cell Adhesion and Signaling

Independent of its enzymatic activity, the disintegrin domain of ADAM9 can directly interact with integrins on the surface of both tumor and stromal cells.[\[3\]](#)[\[6\]](#) This interaction can:

- **Mediate Cell Adhesion and Migration:** ADAM9 can interact with various integrins, including $\alpha 6 \beta 4$ and $\alpha 2 \beta 1$, to promote cell adhesion to the extracellular matrix (ECM) and enhance cell migration.[\[4\]](#)[\[7\]](#)
- **Regulate Integrin Trafficking:** ADAM9 has been shown to regulate the endocytosis of $\beta 1$ integrin, which in turn affects the formation of focal adhesions and cell migration.[\[6\]](#)[\[8\]](#)

Role in the Tumor Microenvironment

ADAM9 is expressed not only by tumor cells but also by stromal cells within the tumor microenvironment, such as hepatic stellate cells.[\[7\]](#) This stromal-derived ADAM9 can promote

carcinoma invasion through tumor-stromal interactions.[7]

Angiogenesis

ADAM9 plays a significant role in promoting tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. It achieves this by:

- **Regulating Angiogenic Factors:** ADAM9 can modulate the expression and activity of key angiogenic factors such as Vascular Endothelial Growth Factor A (VEGFA) and angiopoietin-2.[2][9]
- **Interacting with Endothelial Cells:** ADAM9 can directly affect endothelial cell function, for instance, by promoting neuropilin-1 proteolysis.[2]
- **Transcriptional Regulation:** Under hypoxic conditions, ADAM9 can translocate to the nucleus and act as a transcriptional repressor of anti-angiogenic genes, such as SERPINE1 (PAI-1). [10][11][12]

Epithelial-Mesenchymal Transition (EMT)

EMT is a cellular program that allows epithelial cells to acquire a mesenchymal phenotype, which is associated with increased motility and invasiveness. ADAM9 is implicated in promoting EMT, thereby contributing to cancer progression and metastasis.[5][13][14] In hepatocellular carcinoma, interleukin-6 (IL-6) can induce EMT by upregulating ADAM9 expression through the JNK signaling pathway.[13] Knockdown of ADAM9 has been shown to suppress EMT in bladder and prostate cancer cells.[14]

Key Signaling Pathways Involving ADAM9

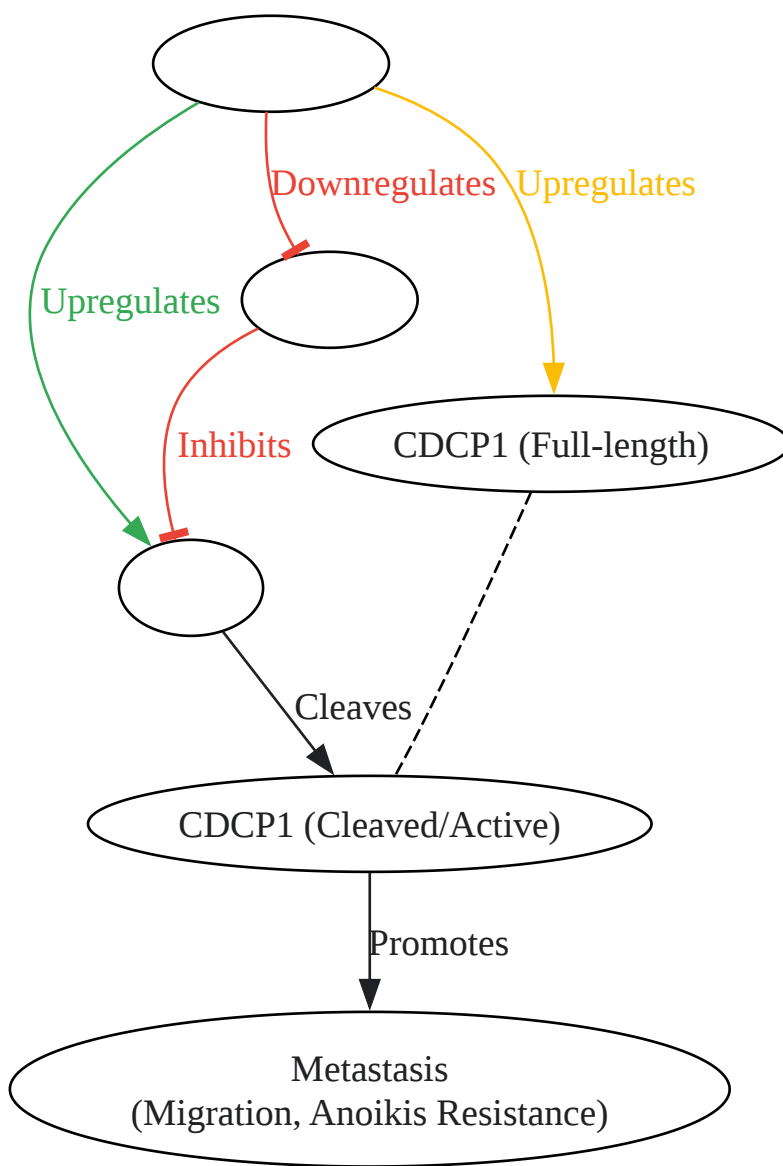
Several signaling pathways are modulated by ADAM9 to drive tumor progression.

The ADAM9-CDCP1-tPA Axis in Metastasis

A critical pathway in lung cancer metastasis to the brain involves the interplay between ADAM9, CUB domain-containing protein 1 (CDCP1), and tissue-type plasminogen activator (tPA).[4][15][16][17][18]

- ADAM9 upregulates the expression of both CDCP1 and tPA.[4]

- tPA, a serine protease, cleaves CDCP1, leading to its activation.[4][15]
- Activated CDCP1 promotes cell migration, anoikis resistance, and ultimately, metastasis.[4][15]
- ADAM9 can also downregulate the expression of plasminogen activator inhibitor-1 (PAI-1), a key inhibitor of tPA, further enhancing this metastatic cascade.[4]

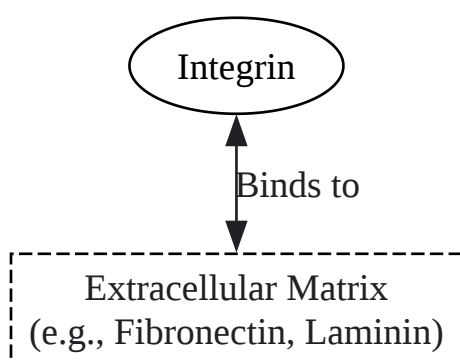


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ADAM9-Integrin Signaling

ADAM9's interaction with integrins represents a crucial non-proteolytic mechanism in cancer progression.[3][6]

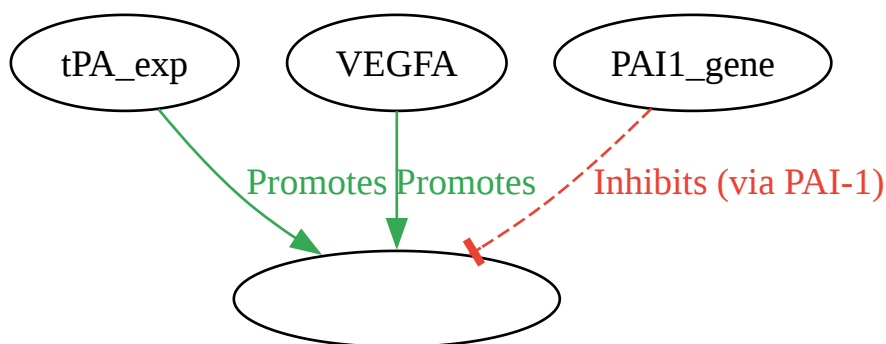
- The disintegrin domain of ADAM9 binds to various $\beta 1$ integrins.[3][8]
- This interaction modulates cell adhesion to ECM components like fibronectin and laminin.[6]
- ADAM9 is involved in the endocytosis and trafficking of $\beta 1$ integrins, which is essential for proper focal adhesion dynamics and cell migration.[6][8]



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ADAM9 in Angiogenesis Signaling

ADAM9 promotes angiogenesis through a dual mechanism involving both its proteolytic activity and its function as a transcriptional regulator.[10][11]



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Quantitative Data on ADAM9 Expression in Cancer

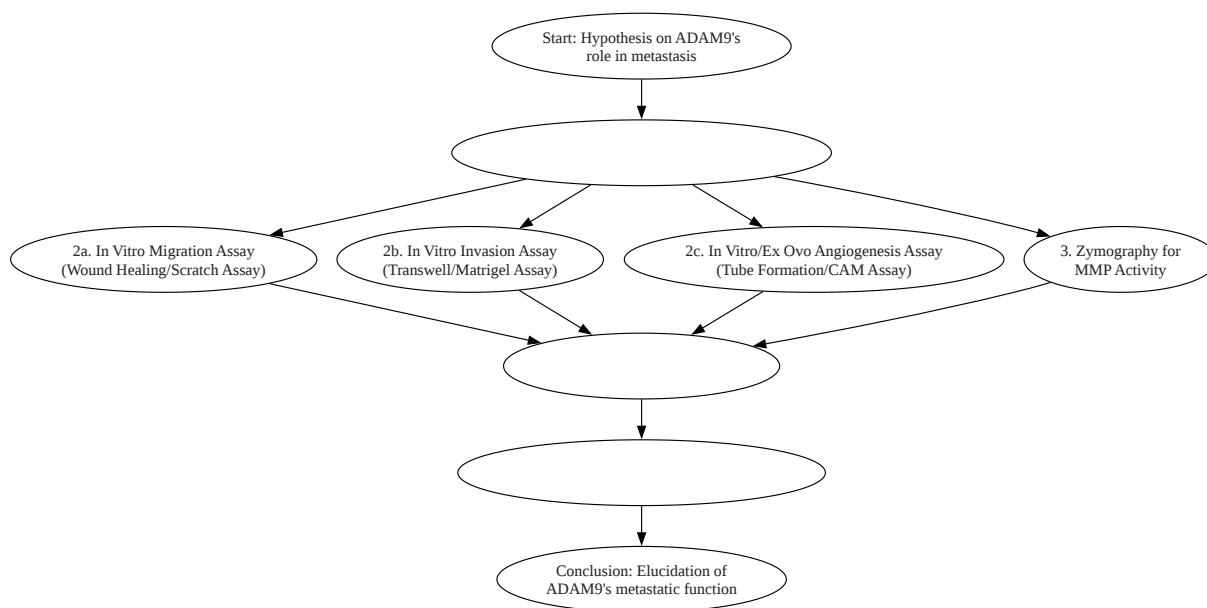
Numerous studies have demonstrated the upregulation of ADAM9 in various cancers at both the mRNA and protein levels, often correlating with poor clinical outcomes.

Cancer Type	Finding	Fold Change/Percentage	Clinical Correlation	Reference(s)
Renal Cell Carcinoma	Significantly higher ADAM9 mRNA expression in tumor vs. normal tissue.	Mean fold change: 2.7 (range: 0.9–12.6)	High protein expression associated with higher tumor grade, positive nodal status, distant metastasis, and shortened patient survival.	[19]
Lung Adenocarcinoma	Significantly higher ADAM9 mRNA and protein expression in tumor vs. normal tissue.	mRNA (TCGA): 1.23-fold; Protein (CPTAC): 3.28-fold	Elevated levels observed regardless of EGFR mutation status.	[20]
Breast Cancer	ADAM9 mRNA is more frequently expressed in breast cancer compared to normal tissue.	Present in ~66% of primary breast cancers.	High levels of the mature 84 kDa form are associated with poor prognosis.	[21]
Prostate Cancer	Elevated ADAM9 levels in prostate cancer tissues compared to normal tissues.	-	Genetic variants in ADAM9 are associated with an increased risk of advanced clinical stage.	[22]

Experimental Protocols for Studying ADAM9

Investigating the multifaceted roles of ADAM9 requires a range of in vitro and in vivo experimental techniques.

Experimental Workflow for Investigating ADAM9's Role in Metastasis



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In Vitro Cell Migration (Wound Healing/Scratch) Assay

This assay measures the rate of collective cell migration.^{[23][24][25]}

- Cell Seeding: Plate cells in a multi-well plate to create a confluent monolayer.

- **Creating the "Wound":** Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.
- **Image Acquisition:** Capture images of the wound at time zero and at regular intervals (e.g., every 6-24 hours) using a microscope.
- **Data Analysis:** Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure.

In Vitro Cell Invasion (Transwell/Matrigel) Assay

This assay assesses the ability of cells to invade through an extracellular matrix barrier.[\[1\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

- **Chamber Preparation:** Coat the porous membrane of a transwell insert with a layer of Matrigel or another basement membrane extract.
- **Cell Seeding:** Seed cancer cells in serum-free medium in the upper chamber of the transwell insert.
- **Chemoattractant:** Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
- **Incubation:** Incubate for 24-48 hours to allow cells to invade through the Matrigel and the porous membrane.
- **Quantification:** Remove non-invading cells from the upper surface of the membrane, and stain and count the invaded cells on the lower surface.

Gelatin Zymography for MMP Activity

This technique is used to detect the activity of gelatinases, such as MMP-2 and MMP-9, which can be regulated by ADAM9.[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)

- **Sample Preparation:** Collect and concentrate conditioned media from cell cultures.
- **Electrophoresis:** Run the samples on a polyacrylamide gel containing gelatin under non-reducing conditions.

- Renaturation and Development: Wash the gel to remove SDS and incubate in a developing buffer that allows for enzymatic activity.
- Staining: Stain the gel with Coomassie Blue.
- Analysis: Areas of gelatinase activity will appear as clear bands against a blue background, indicating the degradation of the gelatin substrate.

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

The CAM assay is an in vivo model to study angiogenesis.[\[33\]](#)[\[34\]](#)[\[35\]](#)[\[36\]](#)[\[37\]](#)

- Egg Incubation: Incubate fertilized chicken eggs for 3 days.
- Ex-ovo Culture: Carefully crack the eggs and transfer the contents into a sterile culture dish or cup, maintaining the viability of the embryo.
- Application of Test Substance: At day 7 of embryonic development, place a small disc soaked with the test substance (e.g., conditioned media from ADAM9-knockdown cells) onto the CAM.
- Incubation and Observation: Continue incubation until day 13, observing the formation of new blood vessels around the disc.
- Quantification: Quantify the angiogenic response by counting the number of blood vessel branches.

In Vivo Mouse Model of Metastasis (Tail Vein Injection)

This is a common experimental metastasis model.[\[38\]](#)[\[39\]](#)[\[40\]](#)[\[41\]](#)[\[42\]](#)

- Cell Preparation: Harvest and resuspend cancer cells (e.g., luciferase-labeled cells) in a sterile saline solution.
- Tail Vein Injection: Inject a defined number of cells into the lateral tail vein of an immunocompromised mouse.

- **Monitoring Metastasis:** Monitor the formation and growth of metastatic tumors in distant organs (commonly the lungs) using techniques such as in vivo bioluminescence imaging.
- **Histological Analysis:** At the end of the experiment, harvest organs and perform histological analysis to confirm and quantify metastatic lesions.

ADAM9 as a Therapeutic Target

The consistent overexpression of ADAM9 in various cancers and its multifaceted roles in promoting tumor progression make it an attractive therapeutic target.^[2] Strategies to inhibit ADAM9 function could include:

- Small molecule inhibitors targeting the metalloproteinase active site.
- Monoclonal antibodies that block the catalytic or disintegrin domains.
- RNA-based therapies (siRNA, shRNA) to silence ADAM9 expression.^[2]

Conclusion

ADAM9 is a key player in the complex process of tumor progression and metastasis. Its ability to modulate the tumor microenvironment, promote cell migration and invasion, and drive angiogenesis through both proteolytic and non-proteolytic mechanisms underscores its importance in cancer biology. The quantitative data consistently show its upregulation in various malignancies and its association with poor patient outcomes. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the intricate functions of ADAM9 and to evaluate the efficacy of ADAM9-targeted therapies. As our understanding of ADAM9's role in cancer deepens, it is poised to become a significant target in the development of novel and more effective cancer treatments.

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